5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a chloro group and a propyl chain in its structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxane derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spiro linkage.
Chlorination: The final step involves the introduction of the chloro group at the 5’ position. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group at the 5’ position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro group and the spiro linkage play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5’-bromo-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-fluoro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-methyl-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
Uniqueness
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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